7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
The compound 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide features a benzofuran core substituted with a methoxy group at position 7 and a carboxamide linkage to a 1,3,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 5 with a 4-methylphenyl group. This structure combines aromatic and heterocyclic components, which are common in bioactive molecules.
Properties
IUPAC Name |
7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-11-6-8-12(9-7-11)18-21-22-19(26-18)20-17(23)15-10-13-4-3-5-14(24-2)16(13)25-15/h3-10H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKICEANSVZAXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the benzofuran core, followed by the introduction of the methoxy group and the oxadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and reported activities:
Key Structural Differences and Implications
Benzofuran Substitutions :
- The target compound’s 7-methoxy group may enhance lipophilicity compared to the 5-fluoro-3-methyl substitution in ’s analog. Methoxy groups typically increase metabolic stability but reduce solubility, whereas fluorine can improve bioavailability .
- Methyl groups on benzofuran (e.g., ) or oxadiazole (e.g., target compound) likely influence steric interactions in biological targets.
- Replacing oxadiazole with thiadiazole () introduces sulfur, which may alter electronic properties and binding affinity .
Amide Linkage :
Research Findings and Gaps
- Biological Activity : While ’s oxadiazole analog demonstrated bacteriostatic effects, direct data for the target compound is lacking. Its 4-methylphenyl group may mimic ’s active pharmacophore, warranting further testing .
- Solubility and Physicochemical Properties : The fluoro-substituted analog () has low water solubility (0.7 µg/mL), suggesting the target compound’s methoxy group may further reduce solubility, impacting pharmacokinetics .
Biological Activity
7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a benzofuran structure with an oxadiazole moiety, suggesting diverse pharmacological properties. The unique combination of functional groups may confer distinct therapeutic applications, particularly in anti-inflammatory and antimicrobial treatments.
Chemical Structure and Properties
The compound features:
- Benzofuran core : Imparts various biological activities.
- Oxadiazole ring : Known for its role in enhancing pharmacological efficacy.
- Carboxamide group : Contributes to the compound's solubility and reactivity.
Molecular Formula : CHNO
Molecular Weight : 342.36 g/mol
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. It may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Quantitative structure–activity relationship (QSAR) studies can further elucidate its efficacy based on structural modifications.
Anticancer Activity
Research indicates that compounds with similar oxadiazole structures have demonstrated significant anticancer activity. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed a mean growth inhibition of 62.61% against various cancer cell lines including melanoma and leukemia . The specific anticancer activity of this compound remains to be fully characterized but is anticipated to be comparable based on structural similarities.
Antimicrobial Activity
The oxadiazole derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that the presence of the benzofuran moiety may enhance the antimicrobial efficacy of the compound. Further investigations are required to quantify this activity against a range of microbial strains.
Anti-inflammatory Potential
Given the structural features of this compound, it is hypothesized that it may possess anti-inflammatory properties. Compounds with similar frameworks have been reported to exhibit significant anti-inflammatory effects in various models .
Research Findings and Case Studies
A detailed exploration into the biological activity of similar compounds reveals promising results:
| Compound | Activity Type | Cell Lines Tested | Growth Inhibition (%) |
|---|---|---|---|
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Anticancer | MDA-MB-435 (Melanoma), K-562 (Leukemia) | 62.61% |
| This compound | Antimicrobial (Hypothetical) | Various Microbial Strains | TBD |
| Benzofuran derivatives | Anti-inflammatory | In vitro models | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
